molecular formula C22H26N2O5 B4633003 2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

Cat. No.: B4633003
M. Wt: 398.5 g/mol
InChI Key: CCEYIVNQPKQENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.18417193 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Bioactive Constituents

Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, showed chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii, illustrating the potential of similar compounds in antibacterial research (Atta-ur-rahman et al., 1997).

Renewable Thermosetting Resins

A renewable bisphenol, synthesized from eugenol, was used to create a high-performance thermosetting resin with significant thermal stability and minimal water uptake, suggesting applications in sustainable materials science (B. Harvey et al., 2014).

Gastrokinetic Activity

A series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were synthesized and evaluated for their gastrokinetic activity, highlighting the importance of molecular structure in pharmaceutical applications (S. Kato et al., 1992).

Histone Deacetylase Inhibition

Aryl butenoic acid derivatives, containing methoxy-substituted phenyl rings, exhibited promising histone deacetylase inhibition activities, indicating potential uses in epigenetic therapy or research (Peruze Ayhan Eşiyok et al., 2014).

Antimicrobial and Anticancer Activity

N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide showed notable antimicrobial and anticancer activities, alongside potential antileishmanial and urease inhibition activities, underscoring the multifaceted applications in medicine and pharmacology (M. Sirajuddin et al., 2015).

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-3-20(29-17-10-8-16(27-2)9-11-17)21(25)23-19-7-5-4-6-18(19)22(26)24-12-14-28-15-13-24/h4-11,20H,3,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEYIVNQPKQENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.